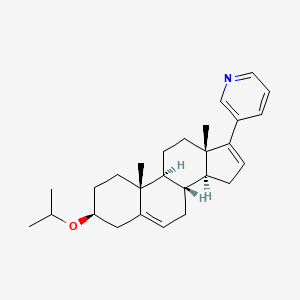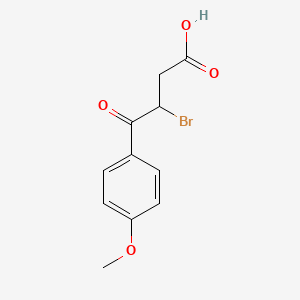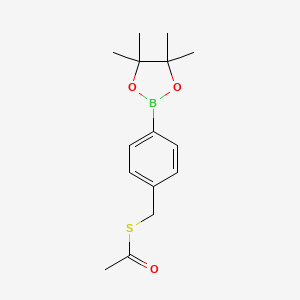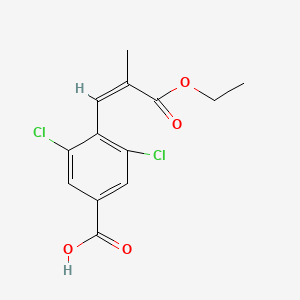
4-(4-Methylphenyl)-4-oxobut-2-enoic acid
Vue d'ensemble
Description
4-(4-Methylphenyl)-4-oxobutyric acid is an organic carboxylic acid . It is used as an organic building block and is a commercial corrosion inhibitor . The preparation of this compound is used for undergraduate teaching of organic chemistry synthesis .
Synthesis Analysis
The synthesis of 4-(4-Methylphenyl)-4-oxobutyric acid can be achieved by a Friedel–Crafts reaction between toluene and succinic anhydride catalyzed by a Lewis acid such as aluminium chloride . It may also be used for the synthesis of polymetallic iron (III) complexes .Molecular Structure Analysis
The molecular formula of 4-(4-Methylphenyl)-4-oxobutyric acid is C11H12O3 . The average mass is 192.211 Da and the monoisotopic mass is 192.078644 Da .Chemical Reactions Analysis
As a commercial corrosion inhibitor, 4-(4-Methylphenyl)-4-oxobutyric acid plays a significant role in preventing or slowing down corrosion processes . It may also be used for the synthesis of polymetallic iron (III) complexes .Applications De Recherche Scientifique
Antimicrobial and Antibacterial Activities
- Synthesis of Novel Compounds : 4-(4-Methylphenyl)-4-oxobut-2-enoic acid serves as a key starting material for synthesizing various heterocyclic compounds like pyridazinones, thiazoles, and other derivatives, which have been studied for their antimicrobial activities (El-Hashash et al., 2014).
- Potential Antibacterial Agents : By reacting with other chemical compounds, it contributes to the formation of aroylacrylic acids, pyridazinones, and furanones derivatives, which are further studied for their antibacterial properties (El-Hashash et al., 2015).
Neuroprotective Agents
- Inhibitors of Kynurenine-3-Hydroxylase : Derivatives of this acid, such as 4-aryl-2-hydroxy-4-oxobut-2-enoic acids, have been identified as potent inhibitors of the kynurenine-3-hydroxylase enzyme, suggesting potential neuroprotective applications (Drysdale et al., 2000).
Anti-inflammatory and Analgesic Applications
- Moderate Anti-inflammatory Activity : Certain synthesized compounds from derivatives of this acid exhibit moderate anti-inflammatory and analgesic properties, showcasing its utility in the development of new therapeutic agents (Pulina et al., 2009).
Cancer Research
- Cytotoxicity Against Carcinoma Cells : Studies on N-maleanilinic acid derivatives, closely related to 4-(4-Methylphenyl)-4-oxobut-2-enoic acid, have shown effectiveness against various carcinoma cells, indicating potential in cancer research (Zayed et al., 2019).
Chemical Reactions and Synthesis
- Synthesis of Heterocyclic Compounds : The acid is used in the synthesis of various N-heterocycles, showcasing its versatility as a chemical reactant in producing important derivatives (El-Hashash & Rizk, 2013).
- Formation of Transition Metal Ion Complexes : It forms complexes with various transition metal ions, which are then characterized for their thermal and magnetic properties, indicating its utility in materials science (Ferenc et al., 2017).
Spectrophotometric and Fluorimetric Applications
- Aliphatic Thiol Drug Determination : This acid is proposed as a reagent for the spectrophotometric and fluorimetric determination of aliphatic thiol compounds, demonstrating its application in analytical chemistry (Cavrini et al., 1988).
Synthesis of Biologically Active Compounds
- Building Blocks for Bioactive Compounds : Derivatives of this acid are used as building blocks in synthesizing biologically active compounds, highlighting its importance in medicinal chemistry (Tolstoluzhsky et al., 2008).
Hemostatic Activity
- Influence on Blood Coagulation System : Studies on derivatives of 4-(4-Methylphenyl)-4-oxobut-2-enoic acid have revealed compounds with high hemostatic activity, suggesting its potential in developing treatments for blood coagulation disorders (Pulina et al., 2017).
Propriétés
IUPAC Name |
4-(4-methylphenyl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-8-2-4-9(5-3-8)10(12)6-7-11(13)14/h2-7H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJMEFZKYZHWEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenyl)-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




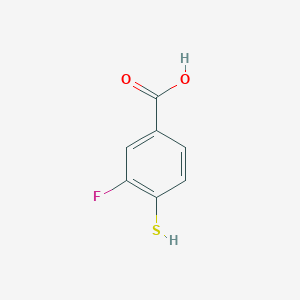
![1H-1,2,3-Triazolo[4,5-C]pyridin-6-amine](/img/structure/B3326263.png)
![N'1-[5-Chloro-1-(4-Methylphenyl)-6-Oxo-1,6-Dihydropyridazin-4-Yl]-N'1,2,2-Trimethyl-3-Chloropropanohydrazide](/img/structure/B3326265.png)

![7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol](/img/structure/B3326282.png)

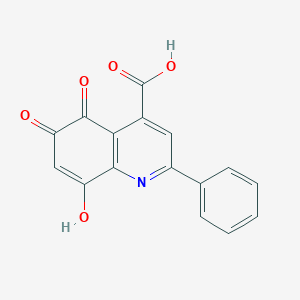
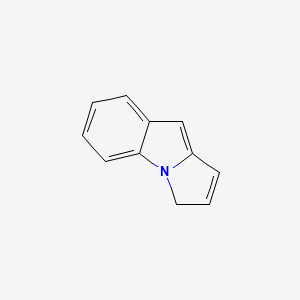
![2,3,9,10-Tetrahydroxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride](/img/structure/B3326324.png)
